molecular formula C3H6O2 B106794 Deuterio 2,2,3,3,3-pentadeuteriopropanoate CAS No. 19448-61-4

Deuterio 2,2,3,3,3-pentadeuteriopropanoate

Cat. No. B106794
CAS RN: 19448-61-4
M. Wt: 80.12 g/mol
InChI Key: XBDQKXXYIPTUBI-WYMDYBCKSA-N
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Patent
US07388106B2

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[C:4]([OH:8])(=[O:7])[CH:5]=[CH2:6].CCC>>[CH:4](=[O:7])[CH2:5][CH3:6].[C:4]([OH:8])(=[O:7])[CH2:5][CH3:6].[CH2:1]=[CH:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this starting reaction gas mixture
CUSTOM
Type
CUSTOM
Details
was actually true for the starting reaction gas mixture for the first stage of the partial oxidation)

Outcomes

Product
Name
Type
product
Smiles
C(CC)=O
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07388106B2

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[C:4]([OH:8])(=[O:7])[CH:5]=[CH2:6].CCC>>[CH:4](=[O:7])[CH2:5][CH3:6].[C:4]([OH:8])(=[O:7])[CH2:5][CH3:6].[CH2:1]=[CH:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this starting reaction gas mixture
CUSTOM
Type
CUSTOM
Details
was actually true for the starting reaction gas mixture for the first stage of the partial oxidation)

Outcomes

Product
Name
Type
product
Smiles
C(CC)=O
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.